molecular formula C7H7ClIN B13669242 2-Chloro-6-ethyl-3-iodopyridine

2-Chloro-6-ethyl-3-iodopyridine

Cat. No.: B13669242
M. Wt: 267.49 g/mol
InChI Key: IHARASHZPOSLBM-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-3-iodopyridine is a halogenated pyridine derivative with a chlorine atom at position 2, an ethyl group at position 6, and an iodine atom at position 3. Pyridine derivatives are critical in medicinal chemistry and organic synthesis due to their versatility as intermediates in cross-coupling reactions, pharmaceutical scaffolds, and agrochemical precursors. The unique combination of substituents in this compound—chlorine (electron-withdrawing), iodine (heavy halogen for coupling reactions), and ethyl (electron-donating alkyl group)—imparts distinct electronic and steric properties.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-chloro-6-ethyl-3-iodopyridine

InChI

InChI=1S/C7H7ClIN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3

InChI Key

IHARASHZPOSLBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethyl-3-iodopyridine typically involves halogenation and alkylation reactions. One common method is the iodination of 2-chloro-6-ethylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethyl-3-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.

    Oxidation Products: Pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduced pyridine derivatives with altered functional groups.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

2-Chloro-6-ethyl-3-iodopyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-3-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-6-ethyl-3-iodopyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Positions and Types

Key analogs include:

  • 2-Chloro-6-iodopyridine (C₅H₃ClIN): Lacks the ethyl group but shares chlorine and iodine substituents at positions 2 and 6, respectively. The iodine at position 6 enhances its utility in Suzuki-Miyaura couplings due to the high reactivity of iodine as a leaving group .
  • 3-Acetyl-6-chloropyridine (C₇H₆ClNO): Features a chlorine at position 6 and an acetyl group at position 3. The acetyl group introduces ketone functionality, making it a precursor for pharmaceuticals like anti-inflammatory agents .
  • 2-Chloro-6-methoxy-3-nitropyridine (C₆H₅ClN₂O₃): Contains a nitro group (electron-withdrawing) at position 3 and methoxy (electron-donating) at position 6. The nitro group facilitates electrophilic substitution reactions, while methoxy enhances solubility .

Electronic Effects and Reactivity

  • Electron-Withdrawing vs. Donating Groups: Chlorine (position 2) deactivates the pyridine ring, directing electrophilic attacks to the meta and para positions. Iodine (position 3) increases polarizability, favoring halogen-exchange reactions (e.g., Ullmann couplings) .
  • Steric Effects : The ethyl group introduces steric hindrance compared to smaller substituents (e.g., methoxy or acetyl), which may slow nucleophilic substitutions but stabilize metal complexes in catalysis.

Data Table: Key Structural Analogs and Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Cl (2), C₂H₅ (6), I (3) C₇H₇ClIN 283.50 (calculated) Theoretical: Cross-coupling, drug design -
2-Chloro-6-iodopyridine Cl (2), I (6) C₅H₃ClIN 239.43 Suzuki couplings, halogen exchange
3-Acetyl-6-chloropyridine Cl (6), COCH₃ (3) C₇H₆ClNO 155.58 Pharmaceutical intermediates
2-Chloro-6-methoxy-3-nitropyridine Cl (2), OCH₃ (6), NO₂ (3) C₆H₅ClN₂O₃ 200.57 Nitration reactions, agrochemicals

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